molecular formula C6H12Cl2N2O B13458888 rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride

rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride

Cat. No.: B13458888
M. Wt: 199.08 g/mol
InChI Key: DROICGFRNLABFP-CIFXRNLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,6aR)-Octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride is a bicyclic pyrrolidone derivative with a fused pyrrolidine-pyrrolidone scaffold. As a dihydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C6H12Cl2N2O

Molecular Weight

199.08 g/mol

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one;dihydrochloride

InChI

InChI=1S/C6H10N2O.2ClH/c9-6-1-4-2-7-3-5(4)8-6;;/h4-5,7H,1-3H2,(H,8,9);2*1H/t4-,5+;;/m1../s1

InChI Key

DROICGFRNLABFP-CIFXRNLBSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2NC1=O.Cl.Cl

Canonical SMILES

C1C2CNCC2NC1=O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The compound readily undergoes alkylation and acylation at its secondary amine sites. These reactions are facilitated by the electron-rich nitrogen atoms in the pyrrolidine and pyrrole rings:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under mild conditions (20–25°C) to yield amide products .

Reaction TypeReagents/ConditionsProductKey Features
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl derivativeEnhanced lipophilicity for biological studies
AcylationAcCl, Et₃N, DCM, RTN-Acetyl derivativeImproved stability in aqueous media

Hydrolysis Reactions

The lactam group in the bicyclic structure undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, reflux): Cleaves the lactam to form a linear amino acid hydrochloride.

  • Basic Hydrolysis (NaOH, H₂O/EtOH): Produces a free amine and carboxylic acid intermediate .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by ring opening. The dihydrochloride salt enhances solubility in polar solvents, accelerating hydrolysis.

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions due to its strained bicyclic framework:

  • [3+2] with Nitrile Oxides : Forms isoxazolidine derivatives under catalytic conditions (CuI, 80°C).

  • [4+2] with Dienophiles : Reacts with maleic anhydride to generate fused bicyclic adducts.

Cycloaddition TypePartnerCatalyst/TempProduct Application
[3+2]Benzontrile oxideCuI, 80°CBioactive heterocycles for medicinal chemistry
[4+2]Maleic anhydrideNone, 100°CPolycyclic scaffolds for material science

Reductive Amination

The secondary amine undergoes reductive amination with aldehydes/ketones:

  • Example : Reaction with formaldehyde and NaBH₃CN yields N,N-dimethylated variants, which show improved blood-brain barrier penetration in pharmacokinetic studies.

Conditions :

  • Solvent: MeOH/H₂O

  • Temp: 25°C

  • Yield: ~75% (estimated from analogous reactions)

5.

Scientific Research Applications

rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical differences between the target compound and related analogs:

Compound Name Core Structure Key Functional Groups Salt Form Molecular Weight (g/mol) Key References
rac-(3aR,6aR)-Octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride Bicyclic pyrrolidone Amide, pyrrolidine rings Dihydrochloride Not explicitly provided
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (e.g., 10a–c) Pyrrolopyridine Carboxylic acid, halogen/methoxy groups Free acid ~179–214*
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) Disubstituted pyrrole Ester, cyano, aminophenyl substituents Neutral 362
(3R-cis)-3,7α-Diphenyltetrahydropyrrolo-[2,1-b]oxazol-5(6H)-one Pyrrolo-oxazolone Oxazolone, phenyl substituents Neutral 279.33
(3aR,6aS)-Hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride Dioxolo-pyrrolone Dioxolane ring Hydrochloride Not reliable (data gap)

*Calculated based on substituents (e.g., Cl or OCH₃ in 10b and 10c).

Key Observations:

Core Scaffold Differences :

  • The target compound features a pyrrolo-pyrrolidone system, distinct from the pyrrolopyridine () and pyrrolo-oxazolone () frameworks. These structural variations influence electronic properties and hydrogen-bonding capabilities.
  • The dioxolo-pyrrolone analog () replaces one pyrrolidine ring with a dioxolane moiety, reducing nitrogen content and altering polarity .

Functional Group Impact: Carboxylic acid derivatives () exhibit higher acidity (pKa ~2–4) compared to the target’s amide group, affecting solubility and binding interactions . Ester and cyano groups in compound 7c () increase lipophilicity, likely enhancing membrane permeability but reducing aqueous stability .

Salt Form and Solubility :

  • The dihydrochloride salt of the target compound improves solubility in polar solvents compared to neutral analogs like 7c or the free acid forms in .
  • The hydrochloride salt in may share similar solubility advantages but lacks detailed data for direct comparison .

Biological Activity

rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride is a synthetic compound with potential therapeutic applications due to its unique structural features. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride
  • CAS Number : 2368824-59-1
  • Molecular Formula : C6H12Cl2N2O
  • Molecular Weight : 199.08 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound has shown affinity for neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
  • Enzymatic Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
  • Cell Signaling Pathways : Preliminary studies suggest that it could affect signaling pathways related to cell proliferation and apoptosis.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • CNS Activity : Potential anxiolytic and antidepressant effects have been noted in animal models.
  • Anti-inflammatory Properties : In vitro studies indicate that the compound may reduce inflammatory markers in cultured cells.
  • Antimicrobial Activity : Some tests have shown efficacy against certain bacterial strains.

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceObjectiveFindings
Study A Evaluate CNS effectsSignificant reduction in anxiety-like behavior in miceSupports potential use as anxiolytic
Study B Assess anti-inflammatory propertiesDecreased IL-6 and TNF-alpha levels in vitroSuggests anti-inflammatory potential
Study C Investigate antimicrobial activityEffective against E. coli and S. aureusIndicates potential as an antimicrobial agent

Discussion

The diverse biological activities of this compound suggest its potential utility in various therapeutic contexts. Its ability to modulate neurotransmitter systems aligns with current trends in drug development for mental health disorders. Additionally, its anti-inflammatory and antimicrobial properties open avenues for further research in treating infections and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(3aR,6aR)-octahydropyrrolo[2,3-c]pyrrol-2-one dihydrochloride, and how can stereochemical integrity be maintained during synthesis?

  • Methodological Answer : The compound's bicyclic pyrrolo-pyrrolone core can be synthesized via asymmetric [3+2] cycloaddition reactions, as demonstrated in analogous dihydropyrrole systems . Key steps include using chiral catalysts (e.g., organocatalysts) to control stereochemistry. Post-cyclization steps may involve HCl salt formation to stabilize the product. Reaction monitoring via HPLC with chiral columns (e.g., OD-H or AD-H) ensures enantiomeric purity ≥98%, as validated in similar compounds .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of 2D NMR (COSY, HSQC, NOESY) to confirm the fused bicyclic structure and relative stereochemistry. X-ray crystallography is critical for absolute configuration verification, especially given the rac-(3aR,6aR) designation. Computational methods (DFT-based NMR shift predictions) can cross-validate experimental data, as seen in structurally related octahydropyrrolo-pyrrole derivatives .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 210–254 nm) for quantitative purity analysis. For chiral purity, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and compare retention times to enantiomeric standards. Mass spectrometry (HRMS-ESI) confirms molecular weight and detects trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers of this compound?

  • Methodological Answer : Separate enantiomers via preparative chiral HPLC or enzymatic resolution. Test each enantiomer in parallel assays (e.g., receptor binding or enzymatic inhibition) under identical conditions. Statistical analysis (e.g., ANOVA) identifies significant differences in IC50 or Ki values. Cross-reference with computational docking studies to rationalize stereospecific interactions .

Q. What strategies mitigate racemization during storage or biological testing?

  • Methodological Answer : Store the compound in anhydrous, acidic conditions (e.g., 0.1 M HCl) to stabilize the dihydrochloride salt. Monitor racemization kinetics via time-resolved circular dichroism (CD) spectroscopy. For biological assays, use low-temperature incubation (4°C) and minimize exposure to polar aprotic solvents, which may induce stereochemical lability .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?

  • Methodological Answer : Conduct preliminary stability tests in simulated physiological fluids (e.g., plasma, SIF/SGF). Use radiolabeled (e.g., ³H or ¹⁴C) analogs for mass balance studies in rodent models. LC-MS/MS quantifies parent compound and metabolites in plasma/tissue homogenates. Pharmacokinetic modeling (non-compartmental analysis) calculates AUC, Cmax, and t½ .

Q. What experimental approaches address discrepancies between computational predictions and observed pharmacological activity?

  • Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations to better model the compound’s conformational flexibility. Validate docking poses with mutagenesis studies targeting predicted binding residues. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting NMR data arising from dynamic conformational changes?

  • Methodological Answer : Perform variable-temperature NMR (VT-NMR) to identify coalescence temperatures for exchanging protons. Use EXSY experiments to map conformational equilibria. Compare with DFT-calculated energy barriers for ring puckering or nitrogen inversion, which may explain line broadening at ambient conditions .

Q. What steps validate the reproducibility of synthetic batches with varying impurity profiles?

  • Methodological Answer : Implement design of experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst loading). Use LC-MS to profile impurities and track their origins (e.g., unreacted intermediates, diastereomeric byproducts). Accelerated stability studies (40°C/75% RH) assess impurity growth rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.